molecular formula C18H23N5O3S B6530696 4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-72-2

4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6530696
CAS RN: 946224-72-2
M. Wt: 389.5 g/mol
InChI Key: BQCJKAKMWUKZKG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . It is structurally characterized only in the form of its piperazin-1-ium salt . It is related to the drug 4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (imatinib) .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .


Chemical Reactions Analysis

The electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .

Scientific Research Applications

Leukemia Treatment

Imatinib, a compound structurally similar to the one , is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

Gastrointestinal Stromal Tumours Treatment

Imatinib is also used for the treatment of gastrointestinal stromal tumours .

Alzheimer’s Disease Treatment

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are structurally related to the compound , have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .

Inhibition of Collagen Synthesis

Compounds similar to the one have been found to inhibit collagen synthesis in various models of fibrosis .

Inhibition of Tyrosine Kinase Activity

Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Structural Studies

The compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .

Mechanism of Action

Target of Action

It’s structurally similar to imatinib , which is known to specifically bind to an inactive Abelson tyrosine kinase domain . This domain is characteristic for a gene involved in chronic myelogenic leukemia .

Mode of Action

The compound’s mode of action is likely to involve binding to its target through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This is similar to the action of Imatinib

Biochemical Pathways

Given its structural similarity to imatinib , it may affect similar pathways, such as those involving tyrosine kinases.

Result of Action

Compounds with similar structures have been observed to cause loss of cell viability in certain cell lines .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its target and how it is metabolized in the body

It’s important to note that this analysis is based on the compound’s structural similarity to Imatinib , and the actual properties of the compound could vary.

properties

IUPAC Name

4-methyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-15-3-5-16(6-4-15)17(24)19-9-14-27(25,26)23-12-10-22(11-13-23)18-20-7-2-8-21-18/h2-8H,9-14H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCJKAKMWUKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

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